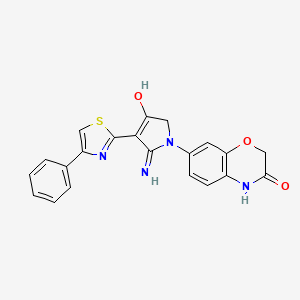![molecular formula C22H20ClNO3S B12160530 methyl 4-(3-{[(4-chlorophenyl)sulfanyl]acetyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B12160530.png)
methyl 4-(3-{[(4-chlorophenyl)sulfanyl]acetyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3-{[(4-chlorophenyl)sulfanyl]acetyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a complex organic compound featuring a pyrrole ring substituted with a chlorophenyl sulfanyl acetyl group and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-{[(4-chlorophenyl)sulfanyl]acetyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Chlorophenyl Sulfanyl Acetyl Group: This step involves the reaction of 4-chlorothiophenol with an acetylating agent such as acetyl chloride in the presence of a base like pyridine.
Coupling with Benzoate Ester: The final step involves esterification of the pyrrole derivative with methyl 4-bromobenzoate under basic conditions, typically using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom, wobei Sulfoxide oder Sulfone gebildet werden.
Reduktion: Reduktionsreaktionen können auf die Carbonylgruppen abzielen und diese in Alkohole umwandeln.
Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Halogenierung.
Gängige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid oder m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Elektrophile Substitutionsreaktionen verwenden häufig Reagenzien wie Salpetersäure zur Nitrierung oder Brom zur Bromierung.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Alkoholderivate.
Substitution: Nitro- oder halogenierte Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, was sie zu einem vielseitigen Zwischenprodukt macht.
Biologie
In der biologischen Forschung können Derivate dieser Verbindung aufgrund des Vorhandenseins der Chlorphenylgruppe, von der bekannt ist, dass sie mit biologischen Zielstrukturen interagiert, auf ihr Potenzial als Enzyminhibitoren oder Rezeptormodulatoren untersucht werden.
Medizin
In der pharmazeutischen Chemie könnte diese Verbindung auf ihre potenziellen therapeutischen Eigenschaften wie entzündungshemmende oder krebshemmende Wirkungen untersucht werden, da die funktionellen Gruppen bioaktiv sind.
Industrie
Im Industriesektor könnte diese Verbindung aufgrund ihrer Stabilität und Reaktivität bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen eingesetzt werden.
Wirkmechanismus
Der Mechanismus, über den diese Verbindung ihre Wirkung entfaltet, hängt von ihrer jeweiligen Anwendung ab. Wenn sie beispielsweise als Enzyminhibitor verwendet wird, könnte sie mit dem aktiven Zentrum des Enzyms interagieren und den Zugang des Substrats blockieren. Die Chlorphenylgruppe könnte die Bindungsaffinität durch hydrophobe Wechselwirkungen erhöhen, während der Pyrrolring an π-π-Stapeln mit aromatischen Resten im Zielprotein beteiligt sein könnte.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The chlorophenyl group could enhance binding affinity through hydrophobic interactions, while the pyrrole ring might participate in π-π stacking with aromatic residues in the target protein.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-4-(3-{[(4-Bromphenyl)sulfanyl]acetyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoat
- Methyl-4-(3-{[(4-Fluorphenyl)sulfanyl]acetyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoat
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist Methyl-4-(3-{[(4-Chlorphenyl)sulfanyl]acetyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoat aufgrund des Vorhandenseins der Chlorphenylgruppe einzigartig, die seine chemische Reaktivität und biologische Aktivität erheblich beeinflussen kann. Das Chloratom kann die Lipophilie der Verbindung erhöhen, wodurch möglicherweise ihre Fähigkeit verbessert wird, Zellmembranen zu durchqueren und mit intrazellulären Zielstrukturen zu interagieren.
Dieser detaillierte Überblick vermittelt ein umfassendes Verständnis von Methyl-4-(3-{[(4-Chlorphenyl)sulfanyl]acetyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoat, das seine Synthese, Reaktionen, Anwendungen und Vergleiche mit ähnlichen Verbindungen abdeckt.
Eigenschaften
Molekularformel |
C22H20ClNO3S |
|---|---|
Molekulargewicht |
413.9 g/mol |
IUPAC-Name |
methyl 4-[3-[2-(4-chlorophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate |
InChI |
InChI=1S/C22H20ClNO3S/c1-14-12-20(21(25)13-28-19-10-6-17(23)7-11-19)15(2)24(14)18-8-4-16(5-9-18)22(26)27-3/h4-12H,13H2,1-3H3 |
InChI-Schlüssel |
DWDWEWZRXKIHRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C(=O)CSC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide](/img/structure/B12160451.png)
![2'-(butan-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12160464.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12160476.png)
![1-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B12160491.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B12160501.png)
![N-{3-[(6-methoxypyridin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide](/img/structure/B12160506.png)

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12160522.png)
![2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B12160526.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160528.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B12160538.png)

![2-(4-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12160548.png)
![Methyl 4-methyl-2-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B12160554.png)
